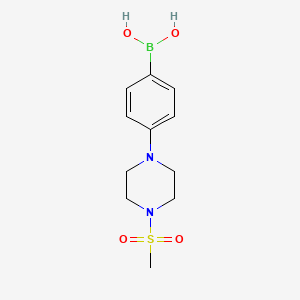
(4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine ring containing a methylsulfonyl group. The molecular formula of this compound is C11H16N2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with methylsulfonyl chloride to form 4-(methylsulfonyl)piperazine.
Coupling with Phenylboronic Acid: The next step involves the coupling of the piperazine derivative with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of (4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(Methanesulfonyl)phenylboronic acid: Similar in structure but lacks the piperazine ring.
4-(4-(Methylsulfonyl)piperazin-1-yl)phenol: Similar but contains a phenol group instead of a boronic acid group.
Uniqueness
(4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a piperazine ring with a methylsulfonyl substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1384955-16-1 |
|---|---|
Molecular Formula |
C11H17BN2O4S |
Molecular Weight |
284.14 g/mol |
IUPAC Name |
[4-(4-methylsulfonylpiperazin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BN2O4S/c1-19(17,18)14-8-6-13(7-9-14)11-4-2-10(3-5-11)12(15)16/h2-5,15-16H,6-9H2,1H3 |
InChI Key |
FVZFSKKWDJPKQS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


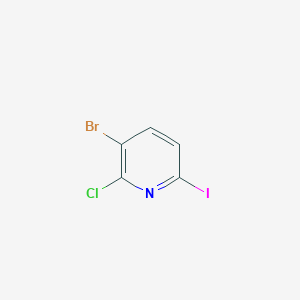
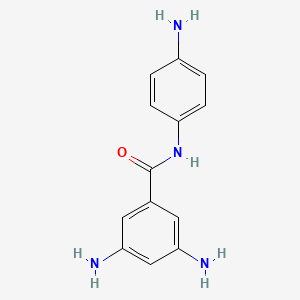


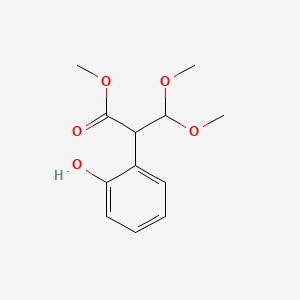
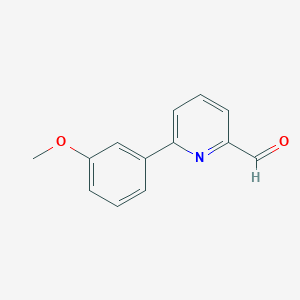


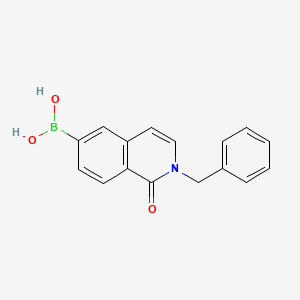

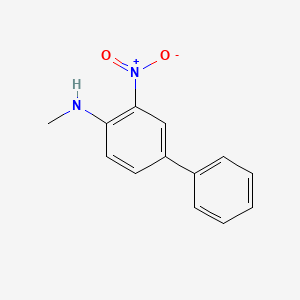
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B13983152.png)
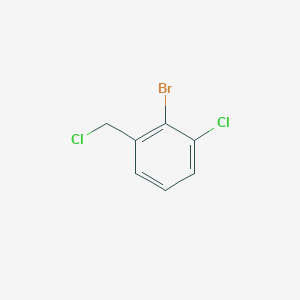
![[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid](/img/structure/B13983155.png)
